Mequitazine Impurity 4
Overview
Description
Mequitazine Impurity 4 is a chemical compound that is often encountered as an impurity during the synthesis of the antihistaminic drug Mequitazine. Mequitazine itself is a histamine H1 antagonist used to treat allergies and rhinitis . Impurities like this compound are important to identify and study as they can affect the efficacy and safety of the pharmaceutical product.
Mechanism of Action
Target of Action
Mequitazine Impurity 4, also known as 10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine, primarily targets the histamine H1 receptors . These receptors are located on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Mode of Action
This compound acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells . By binding to these sites, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . This compound, by acting as a histamine H1 antagonist, interrupts this pathway and provides relief from the symptoms of allergic reactions .
Pharmacokinetics
The parent compound, mequitazine, has been found to have a half-life of approximately 455 hours . The maximum concentration (Cmax) was 8.5 ng/mL, which was obtained at 10.1 hours . More research is needed to determine the ADME properties of this compound.
Result of Action
The result of this compound’s action is the temporary relief of symptoms brought on by histamine, such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the presence of other drugs, the individual’s health status, and genetic factors . .
Preparation Methods
Chemical Reactions Analysis
Mequitazine Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mequitazine Impurity 4 has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of pharmaceutical impurities.
Biology: Studies involving this compound help in understanding the metabolic pathways and potential toxicological effects of impurities in drugs.
Medicine: Research on this compound contributes to the development of safer and more effective pharmaceutical formulations.
Industry: It is used in quality control processes to ensure the purity and safety of pharmaceutical products.
Comparison with Similar Compounds
Mequitazine Impurity 4 can be compared with other impurities and related compounds in the synthesis of Mequitazine:
Mequitazine: The parent compound, used as an antihistamine.
Mequitazine Sulfoxide N-Oxide: Another impurity formed during the synthesis of Mequitazine.
Quifenadine: A compound with a similar precursor as Mequitazine.
This compound is unique in its specific structure and formation pathway, which distinguishes it from other related compounds.
Properties
IUPAC Name |
10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,13,15H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGVIZUGFYBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.